5,7-Diphenyl-1,3-diazaadamantan-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-18-19(16-7-3-1-4-8-16)11-21-13-20(18,14-22(12-19)15-21)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSYMZDMKDGCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CC(C2=O)(CN1C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334096 | |
| Record name | STK044631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19066-35-4, 5560-46-3 | |
| Record name | 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19066-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | STK044631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies
Foundational Synthetic Routes to the Diazaadamantane Core
The construction of the 1,3-diazaadamantan-6-one (B13327917) scaffold is most commonly achieved through condensation reactions that efficiently assemble the cage structure.
Condensation Reactions Utilizing Urotropine (Hexamethylenetetramine) with Ketonic Precursors
The most direct and established method for synthesizing 5,7-disubstituted-1,3-diazaadamantan-6-ones is the condensation of an appropriate ketone with hexamethylenetetramine (urotropine). lookchem.com This reaction, a variation of the Mannich reaction, brings together two molecules of formaldehyde (B43269) (from the decomposition of urotropine), ammonia, and a ketone to form the bicyclo[3.3.1]nonane system.
For the synthesis of 5,7-Diphenyl-1,3-diazaadamantan-6-one, the logical ketonic precursor is 1,3-diphenylacetone (B89425) (dibenzyl ketone). The reaction involves heating the ketone with hexamethylenetetramine in a suitable solvent, often in the presence of an acid catalyst. This approach has been successfully applied to the synthesis of a variety of 5,7-dialkyl-1,3-diazaadamantan-6-ones, such as the diethyl and dipropyl derivatives. researchgate.net By analogy, the reaction of dibenzyl ketone with urotropine is the most plausible route to the title compound.
Table 1: Analogous Condensation Reactions for 5,7-Disubstituted-1,3-diazaadamantan-6-ones
| 5,7-Substituent | Ketonic Precursor | Reported Yield | Reference |
| Diethyl | Heptan-4-one | 65% | researchgate.net |
| Dipropyl | Nonan-5-one | 89% | researchgate.net |
| Nonamethylene | Cyclododecanone (B146445) | 15% | lookchem.com |
| Diphenyl | 1,3-Diphenylacetone | Not Reported | - |
Multi-Step Approaches for Diazaadamantan-6-one Synthesis
While the direct condensation is prevalent, multi-step syntheses can offer greater control and versatility. A common alternative approach involves the initial formation of a 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) core, followed by annulation to complete the adamantane (B196018) cage. For the target compound, this would entail:
Synthesis of 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This can be achieved through a double Mannich condensation of 1,3-diphenylacetone, a primary amine (like methylamine), and formaldehyde.
Annulation with Formaldehyde: The resulting bispidinone can then be treated with formaldehyde to form the final 1,3-diazaadamantane ring system.
This multi-step pathway allows for the introduction of different substituents on the nitrogen atoms and can be advantageous when the direct condensation with urotropine gives low yields or is otherwise unsuccessful.
Methodological Advancements in Core Scaffold Construction
Recent advancements in the synthesis of related adamantane structures could potentially be applied to the synthesis of this compound. For instance, one-pot methods for the preparation of other highly substituted adamantane derivatives have been developed, which could be adapted for the diaza-analogs. mdpi.com Furthermore, the use of microwave-assisted organic synthesis (MAOS) could potentially accelerate the condensation reaction and improve yields, as has been demonstrated for other Mannich-type reactions.
Functional Group Transformations at the Carbonyl Position (C-6)
The carbonyl group at the C-6 position is a prime site for further derivatization, with reduction to the corresponding alcohol being a key transformation.
Stereoselective Reduction to 6-Hydroxy Derivatives
The reduction of the C-6 ketone in this compound yields 5,7-Diphenyl-1,3-diazaadamantan-6-ol. Due to the C2v symmetry of the ketone, the reduction creates a new stereocenter at C-6, leading to the possibility of two diastereomeric alcohols: syn and anti (or endo and exo with respect to the diazabicyclo[3.3.1]nonane system).
The stereochemical outcome of this reduction is of significant interest as the orientation of the hydroxyl group can profoundly influence the biological activity and physical properties of the molecule.
The choice of reducing agent is critical in controlling the diastereoselectivity of the reduction of cyclic ketones. The stereochemical course is dictated by the trajectory of the hydride attack on the carbonyl carbon.
Less Sterically Hindered Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) are relatively small and tend to attack the carbonyl group from the less hindered face. researchgate.netrsc.org In the case of this compound, the bulky phenyl groups at the 5 and 7 positions would likely direct the hydride to the opposite face of the molecule.
Bulky Reducing Agents: More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit higher stereoselectivity, favoring attack from the less hindered face to an even greater extent.
Lewis Acid Additives: The addition of Lewis acids, such as cerium(III) chloride (the Luche reduction), can alter the diastereoselectivity of sodium borohydride reductions. scielo.br The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially influencing the conformational equilibrium of the substrate, thereby changing the preferred face of hydride attack. scielo.br While specific studies on the 5,7-diphenyl derivative are not available, research on the reduction of other substituted diazaadamantanones has shown that the stereochemical outcome can be influenced by such additives. researchgate.net
Table 2: General Effects of Reducing Agents on Ketone Reduction
| Reagent/System | General Characteristics | Expected Outcome | Reference |
| Sodium Borohydride (NaBH₄) | Small, moderately reactive | Moderate to good diastereoselectivity | researchgate.netrsc.org |
| Lithium Aluminium Hydride (LiAlH₄) | Highly reactive, less selective for simple ketones | Lower diastereoselectivity than borohydrides | - |
| L-Selectride® | Bulky, highly selective | High diastereoselectivity for attack from the least hindered face | - |
| NaBH₄ / CeCl₃ (Luche Reduction) | Mild, chemoselective | Can alter or enhance diastereoselectivity | scielo.br |
Further empirical studies would be required to definitively establish the optimal conditions for the stereoselective synthesis of a specific diastereomer of 5,7-Diphenyl-1,3-diazaadamantan-6-ol.
Mechanistic Aspects of Hydride Reductions
The reduction of the ketone functionality in this compound is a key transformation. The mechanism for the reduction of cyclic and bicyclic ketones by complex metal hydrides, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. dalalinstitute.com For bicyclic systems like the diazaadamantane core, the stereochemical outcome of the reduction is of significant interest. The approach of the hydride reagent can be influenced by steric hindrance, leading to the preferential formation of one alcohol stereoisomer over another.
The mechanism proceeds via an alkoxide intermediate formed after the initial hydride attack. organicchemistrytutor.com In many cases, the metal cation (e.g., Li⁺ or Na⁺) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer. dalalinstitute.com Subsequent protonation of the alkoxide intermediate during an acidic or alcoholic workup yields the final alcohol product. organicchemistrytutor.com Studies on related bicyclic ketones have shown that factors like torsional strain and steric approach control dictate the direction of the hydride attack, determining whether an axial or equatorial alcohol is formed. gatech.edu In some polycyclic hydroxy-ketones, an intramolecular transfer of a hydride between an alkoxide and a carbonyl carbon has been observed, a mechanism that could be relevant under specific, particularly basic, conditions.
Conversion to Oximes and Subsequent Reduction to Amines
The ketone group of this compound can be converted into an oxime, a versatile functional group that serves as a precursor to amines. The formation of an oxime is typically achieved through the condensation reaction of the ketone with hydroxylamine (B1172632) (NH₂OH), often in a weakly acidic medium to facilitate the elimination of a water molecule. byjus.comnih.gov This reaction transforms the carbonyl group into a C=N-OH functionality, producing this compound oxime. wikipedia.org
These oximes are valuable intermediates because they can be readily reduced to the corresponding primary amines. byjus.com Several methods are effective for the reduction of oximes to amines, including:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel).
Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce oximes to primary amines. jove.comkindai.ac.jp Diborane (B₂H₆) has also been shown to reduce oximes to amines, particularly at elevated temperatures (105-110°C). acs.org
Dissolving Metal Reductions: Reagents such as sodium metal in alcohol can also accomplish this transformation. wikipedia.org
The choice of reducing agent can be critical to avoid side reactions and ensure high yields of the desired 6-amino-5,7-diphenyl-1,3-diazaadamantane. wikipedia.orgjove.com
Derivatization to Enamine Equivalents and Subsequent Reactivity
Enamines are nitrogen analogs of enols and serve as powerful nucleophilic intermediates in organic synthesis. wikipedia.org The ketone in this compound can be derivatized into an enamine by reacting it with a secondary amine (e.g., pyrrolidine, morpholine) under acid catalysis. wikipedia.orgmasterorganicchemistry.com This reaction involves the formation of a carbinolamine intermediate, followed by the elimination of water to yield the enamine. wikipedia.org
Enamines derived from ketones are more nucleophilic than their enolate counterparts due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.comfiveable.me This enhanced nucleophilicity makes them highly useful for forming new carbon-carbon bonds at the α-carbon. The primary reactivity of these enamine equivalents includes:
Alkylation: Enamines readily react with alkyl halides in what is known as the Stork enamine alkylation. mychemblog.com The reaction proceeds via nucleophilic attack of the enamine's α-carbon on the alkyl halide, forming an iminium salt intermediate.
Acylation: Similarly, enamines can be acylated using acyl halides.
Michael Addition: They can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds. vanderbilt.edu
Following the alkylation or acylation step, the resulting iminium salt is hydrolyzed with aqueous acid to regenerate the ketone, now bearing a new substituent at the C-5 or C-7 position (the α-carbons to the original ketone). fiveable.memychemblog.com
Modifications at the Nitrogen Centers (N-1 and N-3)
N-Alkylation and N-Acylation Reactions
The nitrogen atoms at the 1 and 3 positions of the diazaadamantane cage are tertiary amines, which can undergo further functionalization through N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the nitrogen centers with alkylating agents such as alkyl halides or sulfates. These reactions typically convert the tertiary amines into quaternary ammonium (B1175870) salts.
N-Acylation of polyamines is a common biological and synthetic transformation. nih.gov In a laboratory setting, N-acylation can be achieved using various reagents, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. More sophisticated coupling reagents, including phosphonium (B103445) or uronium salts like PyBOP, are also employed, particularly in peptide synthesis, to facilitate the formation of the amide bond under mild conditions. arkat-usa.org These methods could potentially be applied to acylate the nitrogen atoms of the diazaadamantane skeleton, although this would result in a positively charged quaternary acylated nitrogen.
Regioselectivity and Steric Hindrance Considerations
In molecules with multiple, non-equivalent nitrogen atoms, the regioselectivity of N-alkylation is a critical consideration. While the N-1 and N-3 positions in the parent this compound are equivalent, introducing substituents can make them distinct. In related heterocyclic systems, several factors are known to govern where alkylation occurs:
Steric Hindrance: The accessibility of the nitrogen lone pair is a primary determinant. Bulky substituents near one nitrogen atom will sterically hinder the approach of the alkylating agent, directing the reaction to the less hindered nitrogen. Studies on various Lewis bases have shown that steric hindrance plays a crucial role in regioselectivity. aakash.ac.in
Electronic Effects: The electronic nature of substituents on the heterocyclic ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen, while electron-donating groups can enhance it.
Reaction Conditions: The choice of solvent, base, and alkylating reagent can significantly impact the ratio of N-alkylated products. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a highly regioselective system for the N-alkylation of certain indazoles. kindai.ac.jp The interplay between kinetically and thermodynamically controlled reaction conditions can also be exploited to favor a specific regioisomer.
Table 1: Factors Influencing Regioselectivity in N-Alkylation
| Factor | Influence on Regioselectivity | Example from Related Systems |
|---|---|---|
| Steric Hindrance | Alkylation is favored at the less sterically crowded nitrogen center. | Bulky groups adjacent to a nitrogen atom can block its alkylation. aakash.ac.in |
| Electronic Effects | Electron-withdrawing groups decrease nitrogen nucleophilicity; electron-donating groups increase it. | C-7 nitro-substituted indazoles show high N-2 regioselectivity. kindai.ac.jp |
| Solvent | Solvent polarity can influence the transition state and favor one isomer over another. | Solvent-dependent regioselectivity is observed in the alkylation of azolo-fused heterocycles. |
| Base | The choice of base can determine which nitrogen is deprotonated or which reaction pathway is favored. | Sodium hydride (NaH) in THF provides high N-1 selectivity in many indazoles. kindai.ac.jp |
Synthesis of Quaternary Ammonium Salts
The tertiary amine nitrogens (N-1 and N-3) of this compound can be alkylated to form quaternary ammonium salts. This is typically achieved by reacting the parent compound with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction leads to the formation of a new carbon-nitrogen bond, and the nitrogen atom acquires a permanent positive charge.
The synthesis of a series of quaternary ammonium salts from the related 5,7-dimethyl-1,3-diazaadamantan-6-one (B3155692) has been reported. These salts were prepared by treatment with various aryl and alkyl substituents. A general procedure for preparing such salts involves reacting the amine with a suitable alkylating agent, often in a solvent like acetonitrile. jove.com The resulting quaternary ammonium salts are typically crystalline solids.
**Table 2: Representative Quaternary Ammonium Salts from a 1,3-Diazaadamantan-6-one Core***
| Parent Amine | Alkylating Agent | Quaternary Salt Product |
|---|---|---|
| 5,7-Dimethyl-1,3-diazaadamantan-6-one | Methyl Iodide | 1,5,7-Trimethyl-3-aza-1-azoniaadamantan-6-one iodide |
| 5,7-Dimethyl-1,3-diazaadamantan-6-one | Benzyl Bromide | 1-Benzyl-5,7-dimethyl-3-aza-1-azoniaadamantan-6-one bromide |
| 5,7-Dimethyl-1,3-diazaadamantan-6-one | Ethyl Bromide | 1-Ethyl-5,7-dimethyl-3-aza-1-azoniaadamantan-6-one bromide |
\Data based on analogous structures reported in the literature.*
Bridge Splitting Reactions and Subsequent Functionalization
The tricyclic framework of diazaadamantanes, while robust, can be selectively cleaved to yield bicyclic structures, which can serve as platforms for further functionalization. A key example of this is the cleavage of the diazaadamantane cage to form bispidinone derivatives. While research specifically detailing this reaction on the 5,7-diphenyl substituted compound is limited, a general methodology has been established for analogous 5,7-dialkyl-1,3-diazaadamantan-6-ones.
This transformation involves reacting the diazaadamantanone with acetic anhydride, followed by refluxing with hydrochloric acid. researchgate.net This process results in the hydrolytic cleavage of one of the bridges of the adamantane core, yielding 3,7-diazabicyclo[3.3.1]nonane-9-one structures, commonly known as bispidinones. researchgate.net For instance, 5,7-diethyl- and 5,7-dipropyl-1,3-diazaadamantan-6-one (B3829856) have been successfully converted into their corresponding bispidinone hydrochloride salts through this method. researchgate.net This bridge-splitting reaction opens up the cage structure, allowing for new synthetic manipulations that are not possible on the original tricyclic system.
Substitution Reactions at Phenyl Moieties (C-5 and C-7)
The phenyl groups at the C-5 and C-7 bridgehead positions offer valuable sites for tailoring the molecule's properties through aromatic substitution reactions.
The direct functionalization of the phenyl rings on the intact this compound scaffold via electrophilic aromatic substitution is a potential route for derivatization. In principle, these phenyl groups can undergo standard reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. However, specific literature detailing these direct substitutions on this particular diazaadamantane is not extensively available. The reactivity and regioselectivity (i.e., ortho-, meta-, or para-substitution) would be influenced by the steric hindrance imposed by the bulky cage structure and the electronic effects of the substituent's attachment point to the adamantane core.
An alternative and more documented strategy to obtain functionalized phenyl derivatives is to construct the diazaadamantane scaffold using precursors that already contain substituted phenyl rings. This approach circumvents potential difficulties with direct substitution on the sterically hindered cage.
Research has demonstrated the synthesis of 5-benzyl-1,3-diazaadamantan-6-one derivatives with substituents on the benzene (B151609) ring. researchgate.net This is achieved through the condensation of hexamethylenetetramine with various substituted 4-phenylbutan-2-ones. researchgate.net This method allows for the incorporation of a wide range of functional groups, including hydroxyl and methoxy (B1213986) groups, onto the phenyl moiety. researchgate.net For example, using 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) as the precursor yields the corresponding 5-(4-hydroxybenzyl)-1,3-diazaadamantan-6-one. researchgate.net
Table 1: Synthesis of Diazaadamantane Analogs with Substituted Phenyl Groups
| Starting Ketone Precursor | Resulting Diazaadamantane Derivative |
| 4-Phenylbutan-2-one (Jasmarol) | 5-Benzyl-1,3-diazaadamantan-6-one |
| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | 5-(4-Hydroxybenzyl)-1,3-diazaadamantan-6-one |
| 4-(4-Methoxyphenyl)butan-2-one (Anisylacetone) | 5-(4-Methoxybenzyl)-1,3-diazaadamantan-6-one |
| 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone) | 5-(4-Hydroxy-3-methoxybenzyl)-1,3-diazaadamantan-6-one |
This table is based on synthetic routes described in the literature for producing diazaadamantan-6-ones with functionalized aryl substituents. researchgate.net
Synthesis of Other Diazaadamantane Analogues and Related Structures
Modifying the core scaffold itself, either by altering the ring system or by changing the substituents at the bridgehead positions, is a primary strategy for developing novel compounds.
The fundamental adamantane skeleton can be altered to create related but distinct structural classes. One approach involves replacing the C-5 and C-7 phenyl groups with other cyclic structures. For instance, the condensation of cyclododecanone with hexamethylenetetramine produces 5,7-nonamethylene-1,3-diazaadamantan-6-one, where a C9 hydrocarbon ring bridges the 5 and 7 positions. lookchem.com
Furthermore, homologous structures such as diazahomoadamantanes can be synthesized. The reaction of cyclododecanone with a different aminocage precursor, [15.21]adamanzane, yields 1,8-nonamethylene-3,6-diazahomoadamantan-9-one, a related but expanded cage system. lookchem.com Other related scaffolds reported in the literature include ring-contracted systems like noradamantanes and bisnoradamantanes, which can be accessed through rearrangement reactions of adamantane precursors. rsc.orgnih.govresearchgate.net These variations in the core framework significantly impact the molecule's three-dimensional shape and chemical properties.
The synthesis of 5,7-dialkyl-1,3-diazaadamantan-6-ones is well-established and provides a direct comparison to the diphenyl derivative. These compounds are typically prepared via the Mannich reaction, condensing a primary amine, formaldehyde, and a ketone. Specifically, analogs with methyl, ethyl, and propyl groups at the C-5 and C-7 positions are synthesized from the corresponding dialkyl-substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones. researchgate.net Highly potent analgesic properties have been noted for 5,7-dimethyl-1,3-diazaadamantan-6-one derivatives. researchgate.net The synthesis of ethyl and propyl analogs proceeds in good yields from heptan-4-one and nonan-5-one, respectively. researchgate.net
Table 2: Synthesis of 5,7-Dialkyl-1,3-diazaadamantan-6-ones
| Starting Ketone | Resulting 5,7-Disubstituted-1,3-diazaadamantan-6-one | Reported Yield | Reference |
| Heptan-4-one | 5,7-Diethyl-1,3-diazaadamantan-6-one | 65% | researchgate.net |
| Nonan-5-one | 5,7-Dipropyl-1,3-diazaadamantan-6-one | 89% | researchgate.net |
This table summarizes the synthesis of diazaadamantanones with varying alkyl substituents at the C-5 and C-7 positions.
Advanced Structural Elucidation and Conformational Analysis
Solid-State Structural Investigations
The arrangement of atoms and molecules in the crystalline state provides the most accurate and detailed picture of a compound's structure. Techniques such as single crystal and powder X-ray diffraction are paramount in these investigations.
Single Crystal X-ray Diffraction Studies
To date, detailed single crystal X-ray diffraction data for 5,7-Diphenyl-1,3-diazaadamantan-6-one is not extensively available in publicly accessible literature. Such studies are crucial for the precise determination of molecular geometry.
Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles
A single crystal X-ray diffraction analysis would provide the exact measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental to understanding the strains and interactions inherent to the cage structure. Without experimental data, we can only reference typical values for similar bonds. For instance, the carbon-carbon single bonds within the adamantane (B196018) cage would be expected to be in the range of 1.53-1.54 Å, while the carbon-nitrogen bonds would typically be around 1.47 Å. The carbonyl group (C=O) would exhibit a bond length of approximately 1.21 Å. The bond angles within the six-membered rings of the adamantane cage are expected to be close to the tetrahedral angle of 109.5°, but the presence of the nitrogen atoms and the carbonyl group would likely introduce some distortion. Torsion angles would define the precise chair-boat conformations of the heterocyclic rings.
Characterization of Intermolecular Interactions
In the solid state, molecules of this compound would be packed in a specific arrangement dictated by intermolecular forces. While strong hydrogen bonding is not anticipated due to the absence of donor protons, weaker interactions such as dipole-dipole interactions involving the carbonyl group, and van der Waals forces, particularly between the phenyl rings of adjacent molecules (π-π stacking), would likely play a significant role in the crystal packing. The precise nature and geometry of these interactions can only be elucidated through detailed crystallographic analysis.
Powder X-ray Diffraction and Rietveld Refinement
In the absence of suitable single crystals, powder X-ray diffraction (PXRD) can provide valuable structural information. The resulting diffraction pattern serves as a fingerprint for the crystalline phase. Rietveld refinement, a powerful analytical technique, could then be used to refine a theoretical crystal structure model against the experimental PXRD data to yield information about lattice parameters and atomic positions. However, no public records of PXRD studies or Rietveld refinement for this compound are currently available.
Solution-State Structural Characterization
While solid-state studies provide a static picture of the molecular structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the compound's structure and dynamics in solution. Although detailed solution-state structural characterization reports for this compound are not readily found in the literature, one could anticipate that ¹H and ¹³C NMR would confirm the number and connectivity of protons and carbons, respectively. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be instrumental in assigning all signals and confirming the adamantane framework. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of different protons, helping to confirm the conformational arrangement of the phenyl groups relative to the cage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be indispensable for unambiguous assignment of all proton and carbon signals and for gaining insight into its three-dimensional structure and dynamic behavior.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the diazaadamantane cage and the two phenyl rings. The phenyl protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the adamantane framework would be found in the upfield region. The symmetry of the molecule will influence the number of distinct signals.
The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbonyl carbon (C=O) expected at a characteristic downfield shift (typically > 200 ppm for ketones in such strained ring systems). The carbons of the phenyl groups would resonate in the aromatic region (δ 120-150 ppm), while the sp³-hybridized carbons of the diazaadamantane core would appear at higher field.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.0 - 8.0 | m |
| Cage-H (adjacent to N) | 3.0 - 4.5 | d, m |
| Cage-H (bridgehead) | 2.5 - 3.5 | s, m |
| Cage-H (other) | 2.0 - 3.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=O | > 200 |
| Phenyl-C (quaternary) | 135 - 150 |
| Phenyl-C (protonated) | 120 - 130 |
| Cage-C (adjacent to N) | 50 - 70 |
| Cage-C (bridgehead) | 40 - 60 |
| Cage-C (other) | 30 - 50 |
To move beyond predicted chemical shift ranges to definitive assignments, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities within the cage structure and within each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the signals of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for identifying the quaternary carbons, including the carbonyl carbon and the phenyl carbons attached to the adamantane cage, by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY would be invaluable for determining the relative stereochemistry of the phenyl groups and for analyzing the conformational preferences of the cage.
The diazaadamantane cage, while rigid, can still exhibit conformational dynamics. Variable Temperature (VT) NMR is the primary technique for studying such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, dynamic processes may be slowed down, leading to the appearance of distinct signals for different conformers. As the temperature is increased, these signals may broaden and eventually coalesce into a single averaged signal at the coalescence temperature. Analysis of this behavior can provide quantitative information about the energy barriers to conformational interchange. For related bispidinone systems, VT NMR has been successfully employed to study the dynamics of ring inversion and amide bond rotation.
The stereochemistry of this compound in solution can be thoroughly investigated using a combination of the aforementioned NMR techniques. The relative orientation of the two phenyl groups (syn or anti) with respect to the carbonyl group can be determined through NOESY experiments by observing through-space correlations between the protons of the phenyl rings and the protons of the adamantane cage. The rigid nature of the adamantane skeleton means that specific NOE patterns would be expected for each possible stereoisomer.
Chiroptical Properties for Enantiomeric Characterization
Adamantane derivatives can be chiral if appropriately substituted. While this compound itself is achiral due to a plane of symmetry passing through the carbonyl group and bisecting the N-C-N angle, the introduction of different substituents or the synthesis of enantiomerically pure forms would necessitate the use of chiroptical techniques for their characterization. Techniques such as Circular Dichroism (CD) spectroscopy would be essential to distinguish between enantiomers and to study their absolute configuration. The Cotton effects observed in the CD spectrum would correspond to the electronic transitions of the chromophores (the phenyl groups and the carbonyl group) within the chiral environment of the molecule.
Structural Comparisons with Related Adamantane Derivatives
The structure of this compound can be compared with other adamantane derivatives to understand the influence of the phenyl and nitrogen substituents on the geometry of the cage. The parent adamantane has a highly symmetrical and strain-free diamondoid structure. The introduction of two nitrogen atoms to form the 1,3-diazaadamantane core and a carbonyl group at the 6-position introduces polarity and alters the bond lengths and angles within the cage.
Furthermore, the presence of the two bulky phenyl groups at the bridgehead positions (C-5 and C-7) will induce steric strain, which may lead to distortions in the adamantane cage from its ideal geometry. X-ray crystallographic studies on related diazaadamantane derivatives have shown that the cage can adopt a slightly twisted conformation to alleviate steric hindrance. The comparison of bond lengths, bond angles, and torsional angles of this compound with those of adamantane, 1,3-diazaadamantane, and other substituted adamantanes would provide valuable insights into the structural consequences of these substitutions.
Influence of Substituents on Cage Conformation
The conformation of the 1,3-diazaadamantan-6-one (B13327917) core is derived from the bicyclo[3.3.1]nonane skeleton. This parent system can, in principle, adopt several conformations, including a twin-chair, a chair-boat, and a twin-boat form. The twin-chair conformation is generally the most stable.
It is hypothesized that the bulky phenyl groups at the C-5 and C-7 positions would likely introduce considerable steric strain. In a classic twin-chair conformation of the bicyclo[3.3.1]nonane system, the substituents at these positions would be in close proximity to the axial hydrogens within each ring system. The steric repulsion between the large phenyl groups and the rest of the adamantane cage could potentially lead to a distortion of the ideal chair-chair geometry. However, without experimental data such as X-ray crystallographic analysis or detailed NMR studies, the precise nature and extent of this distortion for this compound remain speculative.
For comparative purposes, studies on other substituted diazaadamantanes, such as 2,2,5,7-tetramethyl-1,3-diazaadamantan-6-one, have been conducted, confirming the cage-like structure through X-ray diffraction. spectrabase.com However, the electronic and steric effects of methyl groups are substantially different from phenyl groups, meaning a direct conformational analogy cannot be reliably drawn.
Table 1: Anticipated Steric Interactions in this compound
| Interacting Groups | Type of Strain | Expected Consequence |
| Phenyl group at C-5 and Cage Protons | Steric Repulsion | Potential flattening of the corresponding cyclohexane (B81311) ring. |
| Phenyl group at C-7 and Cage Protons | Steric Repulsion | Potential flattening of the corresponding cyclohexane ring. |
| Phenyl groups at C-5 and C-7 | Transannular Strain | Possible distortion of the ideal twin-chair conformation. |
Conformational Isomerism and Equilibrium Studies
Conformational isomers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. nih.gov For cage-like structures such as diazaadamantanes, the conformational isomerism is typically less about the rotation of individual bonds and more about the flipping of the ring systems between different conformations (e.g., chair to boat).
For this compound, the primary conformational equilibrium to consider would be between the twin-chair and chair-boat conformers. The high energy barrier associated with ring flipping in the rigid adamantane-like skeleton generally means that the molecule is locked in a single, predominant conformation at room temperature.
Studies on related heterocyclic systems have utilized techniques like variable-temperature NMR spectroscopy to probe the energetics of conformational equilibria. nih.gov Such an analysis for this compound would be necessary to determine the energy differences between possible conformers and the activation energy for their interconversion. The presence of the bulky phenyl substituents would be expected to raise the energy of any transition states involving significant geometric changes, likely resulting in a conformationally locked system.
Without empirical data, it is not possible to construct a quantitative energy profile or determine the equilibrium constant between different potential conformers.
Table 2: Hypothetical Conformational Equilibrium Data
| Conformer | Relative Energy (Predicted) | Population at Equilibrium (Hypothetical) | Method of Determination |
| Twin-Chair | Lowest | >99% | Not Available |
| Chair-Boat | Higher | <1% | Not Available |
| Twin-Boat | Highest | Negligible | Not Available |
Note: The data in this table is hypothetical and based on general principles of conformational analysis for related cage systems. No experimental or computational data for this compound is currently available in the public domain.
In Depth Spectroscopic Investigations
Vibrational Spectroscopy
Vibrational spectroscopy provides a profound understanding of the molecular structure, bonding, and functional groups present in 5,7-Diphenyl-1,3-diazaadamantan-6-one. By analyzing the distinct vibrational modes, a detailed picture of its structural framework can be assembled.
Infrared spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations associated with its key structural components: the adamantane-like cage, the phenyl rings, and the carbonyl group.
Key characteristic vibrational modes anticipated in the IR spectrum include:
C=O Stretching: A strong absorption band characteristic of the ketone carbonyl group is expected in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the rigid cage structure and the electronic effects of the adjacent phenyl groups.
C-N Stretching: Vibrations corresponding to the C-N bonds of the diaza-adamantane core are expected in the 1250-1020 cm⁻¹ range.
Aromatic C-H Stretching: The phenyl groups will give rise to sharp absorption bands above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl rings.
Aliphatic C-H Stretching: The C-H bonds of the adamantane (B196018) cage will produce stretching vibrations typically found in the 2950-2850 cm⁻¹ region.
A theoretical study on related 1,3-diaza-adamantan-6-one derivatives provides insight into the expected vibrational frequencies. nih.gov While experimental data for the specific title compound is not widely published, these theoretical calculations serve as a valuable guide for spectral interpretation.
Raman spectroscopy offers a complementary perspective to IR spectroscopy, as it detects vibrational modes based on changes in polarizability. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy is particularly useful for observing:
Symmetric Vibrations: The symmetric stretching vibrations of the non-polar bonds, such as the C-C bonds of the phenyl rings, are expected to produce strong Raman signals.
Skeletal Vibrations: The vibrations of the adamantane cage structure can also be effectively probed.
The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. nih.gov
To augment experimental spectroscopic data, theoretical calculations, particularly Density Functional Theory (DFT), are employed to predict vibrational wavenumbers. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental results to aid in the assignment of vibrational modes.
A study utilizing DFT with the B3LYP functional and a 6-31G basis set has been performed on the parent 1,3-diaza-adamantan-6-one structure and its derivatives. nih.gov This level of theory has been shown to provide reliable predictions of vibrational frequencies. nih.gov The calculated frequencies are typically scaled by an empirical factor to better match experimental values. These theoretical investigations are crucial for a comprehensive understanding of the molecule's vibrational behavior. nih.gov
Electronic Spectroscopy
Electronic spectroscopy, primarily UV-Vis spectroscopy, provides insights into the electronic structure and transitions within this compound. The presence of chromophoric groups, namely the phenyl rings and the carbonyl group, dictates its electronic absorption properties.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the molecule. The likely transitions include:
π → π Transitions:* These transitions, originating from the phenyl groups, are typically intense and occur at shorter wavelengths (in the UV region). The conjugation of the phenyl rings with the adamantane cage may influence the position and intensity of these bands.
n → π Transitions:* The carbonyl group possesses non-bonding electrons (n) that can be excited to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths.
Photoelectron spectroscopy studies on the 1,3-diaza-adamantan-6-one system have indicated through-σ-bond interactions between the nitrogen lone pairs and the carbonyl π-system, which can also influence the electronic transitions.
Phenyl Groups: The two phenyl groups are the primary chromophores responsible for the strong absorptions in the UV region. Their electronic transitions are well-characterized and contribute significantly to the molar absorptivity of the compound.
Carbonyl Group: The ketone carbonyl group acts as a secondary chromophore. Its characteristic n → π* transition, while weak, is often observable as a shoulder on the tail of the more intense π → π* bands. The rigid geometry of the diazaadamantane cage can affect the energy of this transition.
Theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for related diazaadamantanone derivatives help in understanding the electronic transitions. nih.gov The energy difference between the HOMO and LUMO provides an estimate of the electronic excitation energy. nih.gov
Mass Spectrometry and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is pivotal for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The exact mass of this compound, calculated from its molecular formula, C₂₀H₂₀N₂O, is 304.157563266 Da. nih.gov Experimental determination of this value via HRMS serves as a definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₀N₂O |
| Nominal Mass | 304 Da |
| Monoisotopic Mass | 304.15756 Da |
| Exact Mass | 304.157563266 Da |
This table presents the theoretical mass values for the specified compound.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for generating ions for mass spectrometric analysis, each providing different types of structural information.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, typically at 70 eV, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. This "hard" ionization technique is particularly useful for structural elucidation due to the wealth of information provided by the fragmentation pattern. The National Institute of Standards and Technology (NIST) reports an ionization energy of 7.87 ± 0.03 eV for this compound, which is the minimum energy required to remove an electron from the molecule. nist.gov The resulting mass spectrum is a fingerprint of the molecule, with characteristic fragment ions.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent ion at m/z 305.1651, corresponding to the protonated molecule [C₂₀H₂₁N₂O]⁺. The lack of significant in-source fragmentation in ESI allows for the clear identification of the molecular ion, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation studies.
Elucidation of Fragmentation Mechanisms
The fragmentation of this compound under electron ionization provides significant insight into its structure. The mass spectrum available from the Wiley Registry of Mass Spectral Data shows several key fragment ions. nih.gov The fragmentation of related 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) has been studied in detail and provides a model for understanding the fragmentation of this diazaadamantanone. umn.edu
A primary fragmentation pathway for similar bispidinone structures involves the cleavage of the C(1)-C(2) bond, followed by a hydrogen migration akin to a McLafferty-type rearrangement. umn.edu For this compound, several key fragmentation pathways can be proposed based on the observed fragment ions and established mechanisms.
One of the most prominent fragmentation pathways likely involves the loss of a phenyl group. The molecular ion (M⁺•) at m/z 304 can undergo cleavage to lose a phenyl radical (•C₆H₅), resulting in a fragment ion at m/z 227.
Another significant fragmentation pathway likely involves the cleavage of the adamantane cage. A retro-Diels-Alder reaction is a common fragmentation pathway for cyclic systems. In this case, it could lead to the expulsion of a neutral molecule.
Based on the m/z values from the Wiley mass spectral data, the following fragmentations can be hypothesized nih.gov:
m/z 201: This fragment could arise from the loss of a phenyl group and subsequent rearrangement and loss of a small neutral molecule.
m/z 103: This ion likely corresponds to the benzoyl cation ([C₆H₅CO]⁺), a very stable fragment.
m/z 261 and 262: These fragments could be due to the loss of small neutral molecules or radicals from the parent ion, though their exact structures are difficult to determine without further high-resolution data and MS/MS analysis.
Table 2: Observed Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 304 | [M]⁺• (Molecular Ion) |
| 262 | [M - C₂H₂O]⁺• or [M - N₂H₂]⁺• |
| 261 | [M - C₂H₃O]⁺ or [M - N₂H₃]⁺ |
| 201 | [M - C₆H₅ - C₂H₂O]⁺ |
| 103 | [C₆H₅CO]⁺ |
This table presents the major fragment ions observed in the electron ionization mass spectrum and their tentative assignments. Data sourced from PubChem, originating from the Wiley Registry of Mass Spectral Data. nih.gov
The elucidation of the precise fragmentation pathways would require further detailed studies, including high-resolution mass spectrometry of the fragment ions and tandem mass spectrometry (MS/MS) experiments. These would allow for the confirmation of the elemental composition of each fragment and help to piece together the complex fragmentation puzzle of this polycyclic molecule.
Theoretical and Computational Chemistry Studies
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in 5,7-Diphenyl-1,3-diazaadamantan-6-one is critical to its properties. Molecular geometry optimization and conformational analysis are computational techniques used to determine the most stable structures (conformations) of a molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular structure of compounds. For molecules similar to this compound, such as its derivatives, DFT calculations are employed to find the lowest energy, or ground state, geometry. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This method accurately models electron correlation effects to provide reliable structural data. The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy, thereby predicting bond lengths, bond angles, and dihedral angles for the most stable molecular configuration. researchgate.net
The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For derivatives of the 1,3-diazaadamantan-6-one (B13327917) core, a 6-31G basis set has been utilized for geometry optimization. researchgate.net While this provides a good initial approximation, larger basis sets, such as 6-311+G(d,p) or the def2-TZVP basis set used in studies of other complex molecules, incorporate polarization and diffuse functions. mdpi.com These more extensive basis sets allow for a more flexible description of electron distribution, which can be crucial for accurately modeling systems with phenyl groups and heteroatoms. Comparing the geometries optimized with different basis sets allows chemists to assess the reliability of the computed structures and ensure that the results are not an artifact of the chosen computational level.
While the diazaadamantane core is rigid, the two phenyl groups attached at positions 5 and 7 can rotate. A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space arising from this rotation. By systematically rotating one or more dihedral angles (for example, the angle defining the orientation of the phenyl rings relative to the adamantane (B196018) cage) and calculating the energy at each step, a PES is generated. nih.gov The minima on this surface correspond to stable, low-energy conformations of the molecule. This analysis is crucial for identifying the most likely orientations of the phenyl groups and understanding any steric hindrances or stabilizing interactions that dictate the molecule's preferred shape. nih.gov
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. schrodinger.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com In computational studies of related 1,3-diaza-adamantan-6-one derivatives, analysis has shown that the distribution of these orbitals is heavily influenced by the substituents. researchgate.net For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl rings, while the LUMO may be localized more on the adamantane cage containing the electron-withdrawing carbonyl group. The precise character and spatial distribution of these orbitals are determined using the same DFT methods employed for geometry optimization. researchgate.netnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. schrodinger.commaterialsciencejournal.org A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov In studies of similar diazaadamantane derivatives, the introduction of different substituents was shown to modulate this gap. researchgate.net By calculating the energies of the HOMO and LUMO, the reactivity of this compound can be quantified and compared to other related structures, providing valuable insights into its potential chemical behavior. nih.gov
Data Tables
Table 1: Representative Theoretical Calculation Parameters
This table outlines typical methods used in the computational study of diazaadamantane derivatives, which would be applicable to this compound.
| Parameter | Method/Basis Set | Purpose | Reference |
| Functional | B3LYP | Geometry Optimization & Electronic Properties | researchgate.net |
| Basis Set | 6-31G | Initial Geometry Optimization | researchgate.net |
| Advanced Basis Set | 6-311+G(d,p) | Refined Electronic & Structural Analysis | materialsciencejournal.org |
| Analysis | PES Scan | Conformational Analysis | nih.gov |
Table 2: Calculated Electronic Properties for a Related Diazaadamantane-Core Structure
The following data is for 1,3-Diaza-adamantan-6-one (DO), a related core structure, and illustrates the type of information gained from electronic structure analysis. researchgate.net
| Property | Symbol | Value (eV) |
| Energy of HOMO | EHOMO | -6.81 |
| Energy of LUMO | ELUMO | -1.14 |
| HOMO-LUMO Energy Gap | ΔE | 5.67 |
Ionization Potential and Electron Affinity Calculations
Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. They are critical indicators of a molecule's chemical reactivity and stability. These values can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopmans' theorem. The equations are:
IP = -EHOMO researchgate.net
EA = -ELUMO researchgate.net
Table 1: Illustrative Ionization Potential and Electron Affinity Data for Related Diazaadamantanones Note: This data is for related compounds and serves as an example of typical values obtained through DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |
| 1,3-Diaza-adamantan-6-one | -7.15 | -0.65 | 7.15 | 0.65 |
| 5-Benzyl-1,3-diaza-adamantan-6-one | -6.58 | -0.95 | 6.58 | 0.95 |
Source: Adapted from theoretical studies on 1,3-diaza-adamantan-6-one derivatives. researchgate.net
Charge Distribution Analysis (e.g., Mulliken, NBO Charges)
Charge distribution analysis provides a picture of how electric charge is distributed among the atoms within a molecule, which is key to understanding its electrostatic interactions and reactivity.
Mulliken Population Analysis is a method that partitions the total electron density among the atoms. stackexchange.comsemanticscholar.org While it is computationally simple, its results can be highly dependent on the basis set used in the calculation, and increasing the basis set size does not always lead to more accurate descriptions. stackexchange.com
Natural Bond Orbital (NBO) Analysis , in contrast, uses the electron density to derive localized natural atomic orbitals. This method is generally considered more reliable and less dependent on the basis set. stackexchange.com NBO analysis provides a more intuitive chemical picture of bonding and charge distribution, as it considers the polarization of bonds. stackexchange.com
For this compound, the nitrogen and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, making them electron-donating sites. orientjchem.org The carbonyl carbon (C6) would, in turn, have a significant positive charge, marking it as an electrophilic center. The phenyl rings would cause a complex redistribution of charge throughout the adamantane cage and the aromatic systems.
Table 2: Comparison of Charge Analysis Methods
| Method | Advantages | Disadvantages |
| Mulliken | Computationally fast and simple. stackexchange.com | Highly dependent on the basis set; can provide qualitative results at best. stackexchange.com |
| NBO | More robust and less basis set dependent; provides a good description of electron density and bond polarization. stackexchange.com | More computationally intensive; works best for molecules well-described by Lewis structures. stackexchange.com |
Reactivity Descriptors and Fukui Function Analysis
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show a deep red region around the carbonyl oxygen atom, highlighting its role as a primary site for electrophilic interaction. researchgate.net The nitrogen atoms would also exhibit negative potential. Conversely, a blue region would likely be centered on the carbonyl carbon and the hydrogen atoms attached to the adamantane cage, indicating them as potential sites for nucleophilic attack. researchgate.net
Fukui Functions for Predicting Sites of Reactivity
The Fukui function, f(r), is a local reactivity descriptor derived from conceptual DFT that helps identify the most reactive sites within a molecule. researchgate.netresearchgate.net It measures the change in electron density at a specific point when the total number of electrons in the system changes. There are three main types of Fukui functions:
f+(r): For nucleophilic attack (reaction with an electron donor).
f-(r): For electrophilic attack (reaction with an electron acceptor).
f0(r): For radical attack.
By calculating these functions for each atom in this compound, one can quantitatively predict where the molecule is most likely to react. For instance, a high value of f+(r) on the carbonyl carbon would confirm its susceptibility to nucleophilic attack. A high f-(r) value on the carbonyl oxygen would indicate it as the most likely site for an electrophilic attack. This analysis provides a more nuanced view of reactivity than MEP maps alone. researchgate.net
Spectroscopic Property Prediction and Validation
Computational Prediction of Vibrational (IR) and NMR Spectra
Computational methods, particularly DFT, can accurately predict the vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra of molecules. These predictions are invaluable for interpreting experimental data and confirming molecular structures. researchgate.netresearchgate.net
Vibrational (IR) Spectra: Theoretical frequency calculations can predict the positions and intensities of absorption bands in the IR spectrum. For this compound, key predicted vibrations would include:
A strong C=O stretching vibration for the ketone group, typically in the 1700-1725 cm-1 region.
C-N stretching vibrations for the diaza-cage.
Aromatic C=C and C-H stretching and bending modes from the two phenyl groups.
Aliphatic C-H stretching and bending modes from the adamantane skeleton.
Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed vibrational bands. researchgate.net
NMR Spectra: Theoretical calculations can also predict the chemical shifts (δ) for 1H and 13C NMR spectroscopy. The calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift relative to a standard (like TMS). For this molecule, distinct signals would be predicted for:
The different protons and carbons of the adamantane cage, with their chemical shifts influenced by the neighboring nitrogen, carbonyl, and phenyl groups.
The protons and carbons of the phenyl rings, showing characteristic aromatic region signals.
These predicted spectra are crucial for assigning peaks in experimentally obtained NMR data and verifying the synthesis of the target compound.
Comparison of Theoretical and Experimental Spectroscopic Data
A theoretical study on a series of 1,3-diazaadamantan-6-one derivatives using the B3LYP functional with a 6-31G basis set has laid the groundwork for predicting the spectroscopic properties of such compounds. researchgate.net This methodology can be applied to this compound to generate theoretical spectra.
Theoretical Infrared (IR) Spectrum: The calculation would predict the frequencies and intensities of the vibrational modes of the molecule. Key expected vibrations would include:
C=O stretch: A strong absorption band characteristic of the ketone carbonyl group.
C-N stretching: Vibrations associated with the diaza-adamantane cage.
C-H stretching: Aromatic and aliphatic C-H vibrations from the phenyl rings and the adamantane framework.
Aromatic C=C stretching: Bands corresponding to the phenyl groups.
A comparison with experimental data, once available, would be crucial for validating the computational model and accurately assigning the observed spectral bands.
Theoretical Nuclear Magnetic Resonance (NMR) Spectrum: Calculations can also predict the ¹H and ¹³C NMR chemical shifts.
| Proton Type | Predicted ¹H Chemical Shift Range (ppm) |
| Aromatic (Phenyl) | 7.0 - 8.0 |
| Adamantane Cage | 2.0 - 4.0 |
| Carbon Type | Predicted ¹³C Chemical Shift Range (ppm) |
| Carbonyl (C=O) | > 200 |
| Aromatic (Phenyl) | 120 - 150 |
| Adamantane Cage | 30 - 70 |
Note: These are generalized predictions based on typical values for similar functional groups and structures. Actual values would require specific calculations for this compound.
The comparison of such theoretical data with experimentally obtained spectra is essential for confirming the molecular structure and understanding the electronic environment of the different nuclei within the molecule.
Thermodynamic Property Calculations
Computational chemistry allows for the determination of key thermodynamic properties that govern the stability and reactivity of a molecule.
Enthalpy, Entropy, and Gibbs Free Energy Determinations
Using statistical thermodynamics combined with the results of quantum chemical calculations (such as vibrational frequency analysis), it is possible to determine the standard molar enthalpy (H°), entropy (S°), and Gibbs free energy (G°) of this compound.
A study on related 1,3-diazaadamantan-6-one derivatives calculated thermodynamic parameters like entropy and zero-point energy using DFT methods. researchgate.net A similar approach for this compound would involve:
Optimization of the molecular geometry to find the lowest energy conformation.
Calculation of the vibrational frequencies from the second derivatives of the energy.
Use of these frequencies in statistical mechanics equations to calculate the translational, rotational, and vibrational contributions to the thermodynamic functions.
These calculated values provide a theoretical basis for understanding the compound's energy content and its potential for spontaneous reaction.
Stability and Thermochemical Behavior
The calculated thermodynamic properties offer insights into the stability of this compound. The Gibbs free energy of formation, for instance, indicates the thermodynamic stability of the compound relative to its constituent elements. A more negative value suggests greater stability.
Furthermore, computational models can predict the total energy of the molecule. For a series of related diaza-adamantanones, the total energy was observed to decrease with certain substitutions, indicating an increase in stability. researchgate.net Similar calculations for the 5,7-diphenyl derivative would place its stability within the context of this class of compounds. This information is critical for understanding its persistence and potential degradation pathways under various conditions.
Computational Mechanistic Studies
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including identifying transition states and intermediates that are often difficult to observe experimentally.
Transition State Characterization for Key Reactions
For any proposed reaction of this compound, such as its reduction or halogenation, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate.
The process of characterizing a transition state typically involves:
Proposing a plausible reaction pathway.
Generating an initial guess for the transition state structure.
Using specialized algorithms (e.g., synchronous transit-guided quasi-Newton methods) to optimize the structure to the transition state.
Performing a frequency calculation to confirm the presence of a single imaginary frequency.
The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in chemical kinetics.
Elucidation of Rearrangement Mechanisms (e.g., Observed during Reduction or Halogenation)
The rigid cage structure of diazaadamantanes can lead to interesting rearrangement reactions under certain conditions. For instance, the reduction of the carbonyl group at C-6 could potentially be followed by skeletal rearrangements. Similarly, halogenation reactions might proceed through intermediates that undergo rearrangement.
Computational mechanistic studies can map out the potential energy surface for such rearrangements. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be identified. For example, in a hypothetical rearrangement during the reduction of the ketone, different pathways involving hydride attack and subsequent bond migrations could be modeled. The calculated energy barriers for each step would reveal the kinetically favored mechanism.
While specific computational studies on the rearrangement of this compound are not yet published, the methodologies for such investigations are well-established and could provide significant insights into its chemical behavior.
Stereoselectivity Predictions in Nucleophilic Additions
Theoretical and computational chemistry studies focusing specifically on the stereoselectivity of nucleophilic additions to this compound are not extensively documented in publicly available research. General principles of computational chemistry, however, allow for the prediction of stereochemical outcomes in such reactions. Methodologies like Density Functional Theory (DFT) and ab initio calculations are pivotal in modeling the transition states of nucleophilic attacks on the carbonyl group of the diazaadamantanone core.
In related systems, computational models have been successfully employed to predict the facial selectivity of nucleophilic attack on ketones. These studies often involve calculating the energies of the possible transition states leading to different stereoisomers. The preferred pathway is typically the one with the lowest activation energy. For a molecule like this compound, a computational study would model the approach of a nucleophile to the si and re faces of the carbonyl carbon. The steric hindrance imposed by the axial and equatorial phenyl groups on the bridged bicyclic system would be a critical factor in determining the energy landscape of the reaction.
While specific data for this compound is not available, a hypothetical computational analysis would likely involve the following steps:
Geometry Optimization: The ground state geometry of the this compound molecule would be optimized using a suitable level of theory and basis set.
Transition State Searching: For a given nucleophilic addition reaction, the transition state structures for attacks from both the si and re faces of the carbonyl would be located.
Energy Calculation: The single-point energies of the optimized ground state and transition state structures would be calculated to determine the activation energies for both pathways.
Stereoselectivity Prediction: The predicted stereoselectivity would be based on the difference in activation energies (ΔΔG‡) between the two competing transition states. A larger energy difference would imply higher stereoselectivity.
Such computational approaches have proven valuable in understanding and predicting the outcomes of stereoselective reactions in complex molecules. For instance, transition-state force fields (TSFF) and quantum-guided molecular mechanics (Q2MM) have been used to predict stereoselectivities in other reactions, such as Pd-catalyzed 1,4-conjugate additions, with a mean unsigned error of 1.8 kJ/mol over numerous examples. nih.gov These methods can identify the structural origins of stereochemical control. nih.gov
Reactivity Profile and Mechanistic Investigations
Reactions at the Ketone Functionality (C=O)
The carbonyl carbon of 5,7-Diphenyl-1,3-diazaadamantan-6-one is electrophilic and susceptible to attack by various nucleophiles. The most well-documented of these are reduction reactions using complex metal hydrides.
Specifically, the reduction of the ketone to a secondary alcohol has been accomplished using sodium borohydride (B1222165) (NaBH₄). In a reaction analogous to the reduction of benzophenone (B1666685) to diphenylmethanol, the borohydride ion delivers a hydride (H⁻) to the carbonyl carbon. rsc.org This proceeds via a nucleophilic addition mechanism to form a tetrahedral alkoxyborate intermediate, which is subsequently protonated during workup to yield the final alcohol product, 5,7-diphenyl-1,3-diazaadamantan-6-ol. uni.lu The existence of this alcohol product is confirmed in chemical databases. uni.lu
While specific studies detailing the reaction of this compound with Grignard (R-MgX) or organolithium (R-Li) reagents are not extensively reported in the literature, it is anticipated that these strong carbon-based nucleophiles would also react at the carbonyl group. Such reactions would lead to the formation of tertiary alcohols, further functionalizing the adamantane (B196018) core. The primary challenge in these reactions would be overcoming the steric hindrance from the bulky phenyl groups at the adjacent C-5 and C-7 positions.
Table 1: Nucleophilic Addition Reactions at the Ketone
| Reagent Class | Example Reagent | Product Type | Resulting Functional Group |
|---|---|---|---|
| Borohydrides | Sodium Borohydride (NaBH₄) | Secondary Alcohol | -CH(OH)- |
| Organolithium | Phenyl-Li (Hypothetical) | Tertiary Alcohol | -C(OH)(Ph)- |
The ketone functionality is expected to undergo condensation reactions with primary amine derivatives, such as hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (NH₂NH₂), to form oximes and hydrazones, respectively. These reactions are fundamental in carbonyl chemistry and proceed via a two-step mechanism: nucleophilic addition followed by dehydration.
The general mechanism involves the nucleophilic attack of the nitrogen atom of the amine derivative on the electrophilic carbonyl carbon. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The initial addition forms an unstable carbinolamine intermediate. Subsequent acid-catalyzed elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding the corresponding oxime or hydrazone. While this reactivity is expected, specific literature detailing the synthesis of the oxime and hydrazone of this compound is limited.
Nucleophilic addition to the ketone at C-6 can, in principle, occur from two different faces, leading to two possible stereoisomeric alcohol products. The diazaadamantane cage is a rigid bicyclic system, and the approach of the nucleophile can be described as either syn or anti with respect to the nitrogen-containing bridges.
Attack from the face opposite the -CH₂-N-CH₂- bridges would lead to the exo-alcohol, while attack from the same face would produce the endo-alcohol. The steric bulk of the cage itself, along with the two phenyl substituents, creates a significant bias. It is highly probable that the nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in significant excess. The PubChem entry for the resulting alcohol, 5,7-diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol, does not specify the stereochemistry, but a high degree of stereoselectivity is expected in such reactions. uni.lu
Reactivity of Nitrogen Atoms
The two tertiary nitrogen atoms at positions 1 and 3 are key features of the molecule's structure and reactivity. They impart basic properties to the compound and offer sites for coordination with metal ions.
As tertiary amines, the nitrogen atoms in the 1,3-diazaadamantane skeleton are basic and can be protonated by acids. The lone pair of electrons on each nitrogen atom can accept a proton (H⁺), forming a quaternary ammonium (B1175870) salt. In related systems, the initial protonation of a nitrogen atom is a key step in facilitating subsequent reactions. lookchem.com The basicity of these nitrogens allows the molecule to form salts with various acids. The equilibrium of this protonation depends on the pKa of the diazaadamantane and the pH of the medium. Given the presence of two nitrogen atoms, both mono-protonated and di-protonated species are possible in sufficiently acidic conditions.
The presence of two nitrogen atoms with available lone pairs in a fixed, pre-organized spatial arrangement makes this compound a potential bidentate ligand in coordination chemistry. The rigid adamantane framework holds the nitrogen atoms in a specific conformation, which can be advantageous for forming stable chelate rings with metal ions.
Studies on the closely related 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) system have shown that the nitrogen atoms can effectively coordinate with transition metals. For instance, manganese(II) complexes have been synthesized where the metal ion preferentially coordinates to the nitrogen atoms of the PTA cage. nih.gov This serves as strong evidence that the nitrogens in the diazaadamantane core are accessible and electronically suitable for metal binding. The synthesis of metal complexes using related bispidine ligands, which are precursors to diazaadamantanes, further supports the potential for these frameworks in ligand design. researchgate.net The coordination of metal ions could lead to the development of new catalysts, materials, or imaging agents.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 5,7-diphenyl-1,3-diazaadamantan-6-ol |
| 5,7-diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol |
| Sodium borohydride |
| Benzophenone |
| Diphenylmethanol |
| Hydroxylamine |
| Hydrazine |
Role in Organocatalysis (e.g., as a Brønsted Base)
Organocatalysis has emerged as a powerful tool in synthetic chemistry, often relying on small organic molecules to catalyze chemical transformations. rsc.orgmdpi.com Amines are a prominent class of organocatalysts, frequently acting as Brønsted bases or acids, or participating in enamine and iminium ion catalysis. mdpi.com
The 1,3-diazaadamantan-6-one (B13327917) core of this compound contains two tertiary amine nitrogens. The basicity of these nitrogens is a key determinant of the molecule's potential as a Brønsted base catalyst. The basicity of amines is influenced by several factors, including hybridization, inductive effects, and conjugation. libretexts.orgmasterorganicchemistry.com In the case of this compound, the nitrogen atoms are sp³ hybridized, which generally leads to higher basicity compared to sp² or sp hybridized nitrogens. libretexts.orgmasterorganicchemistry.com
Table 1: Factors Influencing the Brønsted Basicity of the Amine Nitrogens in this compound
| Factor | Influence on Basicity | Rationale |
| Hybridization | Increases Basicity | The nitrogen atoms are sp³ hybridized, making the lone pair more available for protonation compared to sp² or sp hybridized nitrogens. libretexts.orgmasterorganicchemistry.com |
| Inductive Effect | Decreases Basicity | The phenyl groups are electron-withdrawing through induction, which can decrease the electron density on the nitrogen atoms. masterorganicchemistry.com |
| Cage Structure | May Decrease Basicity | The rigid cage can create a specific microenvironment that may hinder protonation and stabilize the neutral form. nih.gov |
| Steric Hindrance | May Decrease Basicity | The bulky phenyl groups can sterically shield the nitrogen atoms, impeding the approach of a proton. researchgate.net |
Electrophilic Aromatic Substitution on Phenyl Rings
The phenyl groups of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic rings. acs.org The diazaadamantane cage acts as a substituent on the phenyl rings, and its electronic properties will direct the regioselectivity of the substitution.
Directed Functionalization by Phenyl Substituents
The diazaadamantyl group attached to the phenyl ring is an alkyl group, which is generally considered to be an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. The stability of the arenium ion is greatest when the positive charge is located on the carbon atom bearing the alkyl group, which occurs in the intermediates for ortho and para attack.
Therefore, electrophilic attack on the phenyl rings of this compound is expected to occur primarily at the ortho and para positions. The steric bulk of the cage structure might, however, hinder attack at the ortho positions, potentially leading to a preference for substitution at the para position. The specific reaction conditions, including the nature of the electrophile and the solvent, would also influence the regiochemical outcome.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Rings
| Position | Predicted Reactivity | Rationale |
| Ortho | Moderately Favored | Electronically favored due to the activating nature of the alkyl substituent, but may be sterically hindered by the bulky cage. |
| Meta | Disfavored | The alkyl substituent destabilizes the arenium ion intermediate for meta attack relative to ortho and para attack. |
| Para | Highly Favored | Electronically favored and sterically accessible, making it the likely major product. |
Rearrangement Pathways and Intramolecular Processes
The rigid and strained cage structure of adamantane and its derivatives can predispose them to undergo skeletal rearrangements, often under acidic conditions. mdpi.com
Observation and Mechanism of Skeletal Rearrangements
While specific studies on the skeletal rearrangements of this compound are not found in the available literature, related systems provide insights into potential pathways. The presence of the carbonyl group at the 6-position and the nitrogen atoms within the cage could influence the stability of carbocationic intermediates that are typically involved in such rearrangements. Acid-catalyzed rearrangements often proceed through a series of Wagner-Meerwein shifts, driven by the formation of more stable carbocations. The substitution pattern, particularly the presence of the phenyl groups, would significantly impact the course of any such rearrangement.
Iodine/Methanol Mediated Rearrangement Pathways
Iodine, often in combination with a nucleophilic solvent like methanol, can promote a variety of chemical transformations, including rearrangements and cyclizations. nih.govnih.govrsc.org These reactions can proceed through iodonium (B1229267) ion intermediates or radical pathways. In the context of this compound, iodine could potentially interact with the nitrogen atoms or the carbonyl group, or even the phenyl rings under certain conditions.
While there is no direct evidence for an iodine/methanol mediated rearrangement of this specific compound, such conditions are known to facilitate C-N bond formation and other cyclization reactions in nitrogen-containing heterocyclic systems. nih.gov The rigid framework and the presence of multiple functional groups could lead to complex and potentially novel rearrangement pathways under these conditions.
Influence of Cage Rigidity and Stereoelectronic Effects on Reactivity
The reactivity of this compound is profoundly influenced by its three-dimensional structure and the spatial arrangement of its orbitals, a concept known as stereoelectronics. rsc.org The rigid adamantane-like cage locks the molecule into a specific conformation, which in turn dictates the orientation of key orbitals and influences reaction pathways.
For instance, the alignment of the nitrogen lone pair orbitals with adjacent sigma bonds can affect their basicity and nucleophilicity. The fixed geometry can also lead to transannular interactions, where non-bonded atoms within the cage influence each other's reactivity. The rigidity of the cage can also impact the transition states of reactions, potentially favoring or disfavoring certain pathways based on the geometric constraints. Stereoelectronic effects are crucial in controlling the reactivity and selectivity of reactions in cyclic and bicyclic systems. nih.gov
Anomeric Type Electronic Interactions
The anomeric effect, a fundamental concept in stereoelectronic theory, describes the thermodynamic preference for polar substituents at the anomeric carbon of a heterocyclic ring to adopt an axial orientation over the sterically less hindered equatorial position. wikipedia.orgscripps.edu This effect is classically understood as a stabilizing hyperconjugative interaction between the lone pair of an endocyclic heteroatom and the antibonding (σ*) orbital of the C-X bond, where X is an electronegative substituent. wikipedia.org This interaction is most effective when the lone pair and the C-X bond are anti-periplanar. rsc.org
In the context of this compound, the potential for anomeric-type interactions arises from the presence of the two nitrogen atoms within the rigid cage structure, adjacent to carbon atoms of the adamantane skeleton. Specifically, the N-C-N and N-C-C fragments are of interest. Within the 1,3-diazaadamantane core, the C2 carbon is positioned between the two nitrogen atoms, N1 and N3. researchgate.net This arrangement is analogous to the O-C-O acetal (B89532) linkage where anomeric effects are prominent.
While direct experimental or computational studies specifically detailing anomeric effects in this compound are not extensively documented in the literature, the structural features allow for a theoretical consideration of such interactions. The lone pairs on the nitrogen atoms can engage in hyperconjugative delocalization with adjacent antibonding orbitals. For instance, a lone pair on N1 could interact with the σ* orbital of the C9-C8 bond, or a lone pair on N3 could interact with the σ* orbital of the C4-C5 bond.
However, the rigid geometry of the adamantane cage imposes significant constraints on the ideal anti-periplanar alignment typically required for a strong anomeric effect. In related bicyclic diaza compounds, the presence or absence of a significant anomeric effect has been shown to be highly dependent on the conformational flexibility of the rings and the resulting bond angles and distances. rsc.org In some instances, the anomeric effect in N-C-N sequences has been found to be virtually absent due to unfavorable geometries. rsc.org
Through-Bond and Through-Space Interactions
The unique, caged structure of this compound enforces a fixed spatial relationship between the nitrogen lone pairs and the carbonyl group, making it an excellent system for studying long-range electronic interactions. These interactions can occur either through the intervening sigma bonds (through-bond) or directly across space (through-space).
Seminal work in this area has provided clear evidence for significant through-bond interactions in the 1,3-diazaadamantan-6-one system. rsc.org Photoelectron spectroscopy, a technique that measures the energy required to remove electrons from molecular orbitals, has been instrumental in elucidating these electronic phenomena. libretexts.org Studies combining photoelectron spectroscopy with Intermediate Neglect of Differential Overlap (INDO) calculations have demonstrated a clear interaction between the nitrogen lone pair orbitals and the π-system of the carbonyl group. rsc.orgrsc.org This through-bond coupling occurs via the sigma bond framework of the adamantane cage.
The interaction can be visualized as a delocalization of the nitrogen lone pair electrons into the carbonyl group's π* antibonding orbital, mediated by the network of C-C and C-N sigma bonds. This delocalization has the effect of raising the energy of the nitrogen lone pair orbitals and lowering the energy of the carbonyl π orbital, a phenomenon that is observable in the photoelectron spectrum. The rigid nature of the diazaadamantane skeleton ensures a well-defined pathway for this orbital interaction, minimizing conformational ambiguities that could complicate the interpretation in more flexible systems.
Theoretical studies on various 1,3-diaza-adamantan-6-one derivatives have further probed the electronic properties of this class of molecules. nih.gov By employing methods such as Density Functional Theory (DFT), researchers have calculated key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations provide quantitative insight into the electronic structure and reactivity. For instance, the HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.
The table below presents theoretical data for 1,3-Diaza-adamantan-6-one (DO), the parent compound, and related derivatives, illustrating how substitution can influence the electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,3-Diaza-adamantan-6-one (DO) | -6.45 | -0.60 | 5.85 |
| 5-Benzyl-1,3-diaza-adamantan-6-one (BD) | -6.34 | -0.82 | 5.52 |
| 5-(4-Hydroxybenzyl)-1,3-diaza-adamantan-6-one (HBD) | -5.99 | -0.84 | 5.15 |
| 5-(4-Methoxybenzyl)-1,3-diaza-adamantan-6-one (MBD) | -5.74 | -0.79 | 4.95 |
| 5-(4-Hydroxy-3-methoxybenzyl)-1,3-diaza-adamantan-6-one (HMBD) | -5.69 | -0.87 | 4.82 |
| Data sourced from theoretical calculations using the DFT/B3LYP/6-31G method. nih.gov |
Applications in Advanced Materials and Chemical Systems
Catalysis and Ligand Design
The integration of nitrogen atoms within the rigid adamantane (B196018) cage makes 5,7-Diphenyl-1,3-diazaadamantan-6-one a compelling candidate for applications in catalysis, both as a ligand for transition metals and as a potential organocatalyst.
Exploration as Ligands for Transition Metal Catalysis
The two nitrogen atoms of the diazaadamantane core are strategically positioned to act as a bidentate ligand, capable of chelating to a metal center. The fixed spatial arrangement of these nitrogen atoms, dictated by the rigid adamantane skeleton, can enforce specific coordination geometries on the metal, which is a critical factor in determining the selectivity and efficiency of a catalyst.
The presence of the two phenyl groups at the bridgehead positions (C-5 and C-7) introduces significant steric bulk. This steric hindrance can be advantageous in several ways:
Stabilization of Metal Centers: The bulky substituents can create a protective pocket around the metal ion, preventing catalyst deactivation pathways such as dimerization or aggregation.
Control of Substrate Access: The steric environment can influence how a substrate approaches the active metal center, potentially leading to high levels of regioselectivity or stereoselectivity in catalytic transformations.
Modulation of Electronic Properties: While primarily steric, the electronic influence of the phenyl groups can also fine-tune the electron density at the metal center, thereby modulating its reactivity.
Although specific studies on this compound complexes are limited, the broader class of diazaadamantane-based ligands has been explored in coordination chemistry, suggesting a fertile ground for future research with this particular derivative.
Table 1: Potential Transition Metal Complexes with this compound as a Ligand
| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |
| Palladium(II) | Bidentate (N,N') | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium(I) | Bidentate (N,N') | Hydroformylation, hydrogenation |
| Copper(I/II) | Bidentate (N,N') | Atom transfer radical polymerization (ATRP), click chemistry |
| Ruthenium(II) | Bidentate (N,N') | Transfer hydrogenation, metathesis |
Potential as Organocatalysts (e.g., in Asymmetric Synthesis)
The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, presents another promising avenue for this compound. The inherent chirality of many substituted adamantanes, combined with the basicity of the nitrogen atoms, could enable its use in asymmetric synthesis.
If the two phenyl groups were to be differentially substituted, or if other chiral auxiliaries were incorporated into the structure, the resulting molecule could serve as a chiral Brønsted base or as a scaffold for a chiral Lewis base catalyst. The rigid framework would be crucial for transmitting stereochemical information from the catalyst to the substrate, a key requirement for effective asymmetric induction.
Potential organocatalytic applications could include:
Michael Additions: The basic nitrogen atoms could activate pronucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds.
Aldol Reactions: As a chiral base, it could be used to generate chiral enolates.
Phase-Transfer Catalysis: Quaternization of the nitrogen atoms could yield chiral phase-transfer catalysts for asymmetric alkylations and other reactions.
Supramolecular Chemistry and Self-Assembly
The well-defined structure and multiple potential interaction sites of this compound make it an attractive building block for the construction of larger, ordered supramolecular assemblies.
Host-Guest Interactions with Small Molecules
The cage-like structure of the diazaadamantane core, while not a fully enclosed cavity, presents unique clefts and surfaces that could engage in host-guest interactions. The phenyl groups can participate in π-stacking and hydrophobic interactions, while the nitrogen and oxygen atoms are available for hydrogen bonding. This combination of functionalities could allow for the selective recognition and binding of small guest molecules. The rigidity of the host framework is expected to lead to high preorganization, a desirable feature for strong and selective binding.
Formation of Coordination Polymers and Networks
When used as a ligand for metal ions that can adopt coordination numbers greater than two, this compound can act as a "strut" or "linker" to form extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). The directionality of the nitrogen lone pairs and the steric bulk of the phenyl groups would play a critical role in dictating the topology of the resulting network.
The properties of such materials would be highly tunable based on the choice of the metal ion and the reaction conditions. These networks could potentially be porous, with applications in gas storage, separation, or heterogeneous catalysis.
Table 2: Predicted Properties of Coordination Polymers Derived from this compound
| Metal Node | Potential Network Dimensionality | Potential Application |
| Ag(I) | 1D Chain or 2D Layer | Luminescent materials |
| Zn(II) | 3D Framework | Gas sorption, catalysis |
| Cu(II) | 2D or 3D Framework | Magnetic materials, sensing |
| Cd(II) | 3D Framework | Nonlinear optics |
Development of Organogels and Soft Materials
Organogelators are small molecules that can self-assemble in organic solvents to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. The combination of directional hydrogen bonding (via the N-H groups if present, or C-H···O interactions involving the ketone) and non-directional van der Waals and π-stacking interactions (from the phenyl groups) in this compound provides the necessary balance of intermolecular forces for gelation.
The self-assembly process would likely involve the formation of fibrous structures through a combination of hydrogen bonding and π-stacking, which then entangle to create the gel network. These "soft materials" could find applications in areas such as controlled release, sensing, and as templates for the synthesis of other materials. While specific studies on this compound are pending, the general molecular features are highly suggestive of this potential.
Design of Supramolecular Synthons
The deliberate design of supramolecular synthons involving this compound is not extensively documented in publicly available scientific literature. While the molecular architecture of diazaadamantanones, featuring hydrogen bond acceptors (carbonyl oxygen and nitrogen atoms) and donors, suggests a potential for forming predictable non-covalent interactions, specific studies detailing the use of this compound in crystal engineering and the formation of specific supramolecular synthons are not available. Research on analogous compounds, such as 2,2,5,7-tetramethyl-1,3-diazaadamantan-6-one, has shown the formation of hydrogen-bonded supramolecular polymers, indicating the general capability of the diazaadamantanone scaffold to participate in such assemblies. cumhuriyet.edu.tr However, the influence of the bulky phenyl substituents at the 5 and 7 positions on the crystal packing and synthon formation of the title compound remains an area requiring further investigation.
Corrosion Inhibition Mechanisms
Detailed studies on the corrosion inhibition mechanisms of this compound are not found in the reviewed scientific literature. The following subsections, which typically detail the adsorption behavior and electrochemical characterization of a corrosion inhibitor, could not be populated with data specific to this compound. While research exists on other diaza-adamantane derivatives and various heterocyclic compounds as corrosion inhibitors for metals like copper and steel, the strict focus on this compound as per the instructions means this analogous data cannot be presented. uni.luresearchgate.net
Adsorption Behavior on Metal Surfaces (e.g., Copper)
No specific data is available in the public domain regarding the adsorption behavior of this compound on metal surfaces such as copper.
Electrochemical and Surface Characterization Techniques (e.g., Potentiodynamic Polarization, EIS, SEM, AFM)
There are no available studies that have employed electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), or surface characterization methods such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) to evaluate the corrosion inhibition properties of this compound.
Adsorption Isotherm Models (e.g., Langmuir) and Thermodynamic Parameters
In the absence of experimental data on the adsorption of this compound on metal surfaces, the application of adsorption isotherm models like the Langmuir model is not possible. Consequently, thermodynamic parameters such as the Gibbs free energy of adsorption, enthalpy, and entropy of adsorption for this specific compound have not been determined.
Formulation and Chemical Action in Disinfectant Compositions
Role as a Chemical Component in Antimicrobial Formulations
This compound has been identified as a key active component in aqueous disinfectant compositions. nih.gov These formulations are designed to exhibit sporicidal, bactericidal, fungicidal, and virucidal properties with short contact times. nih.gov The compound is typically used in combination with other antimicrobial agents, such as peracetic acid, to achieve a broad spectrum of activity. nih.gov
The chemical action of this compound in these formulations stems from its inherent antimicrobial properties, which are potentiated when combined with an oxidizing agent like peracetic acid. The adamantane cage structure is a well-known pharmacophore, and its derivatives are recognized for their biological activity.
Below are examples of disinfectant and sporicidal solutions incorporating this compound, as detailed in patent literature. nih.gov
Table 1: Example Disinfectant and Sporicidal Solution Formulation
| Component | Concentration (% w/v) |
|---|---|
| This compound | 0.050 |
| Peracetic acid | 0.150 |
| Additives | 15 |
Table 2: Alternative Disinfectant and Sporicidal Solution Formulation
| Component | Concentration (% w/v) |
|---|---|
| This compound | 0.050 |
| Peracetic acid | 0.100 |
| p-Chloro-m-cresol | 0.188 |
| Additives | 15 |
These formulations can be used as concentrated solutions or diluted with water at the time of application. nih.gov The inclusion of this compound is claimed to be central to the disinfectant and sporicidal efficacy of these compositions. nih.gov
Synergistic Effects with Other Active Ingredients (e.g., Peracetic Acid)
Currently, there is a lack of specific published research detailing the synergistic effects of this compound with other active ingredients like peracetic acid. However, the broader class of adamantane derivatives has been investigated for its antimicrobial properties. mdpi.com The concept of synergistic antimicrobial activity, where the combination of a compound with a known antimicrobial agent like peracetic acid leads to an enhanced effect, is a well-established strategy. nih.govmdpi.commdpi.comnih.govresearchgate.net For instance, studies have shown that substances like lauric arginate and various natural compounds can significantly boost the antimicrobial efficacy of peracetic acid. nih.govmdpi.com Future research may explore whether the structural features of this compound could lead to similar synergistic outcomes, potentially by facilitating the disruption of microbial cell membranes or inhibiting cellular processes.
Chemical Stability in Formulated Systems
The inherent stability of the adamantane cage is a key feature of its derivatives. acs.org While specific data on the chemical stability of this compound within formulated systems is not extensively documented in publicly available literature, the general robustness of the diazaadamantane framework suggests a high degree of chemical resilience. This stability is crucial for applications where the compound needs to remain effective over time and under various environmental conditions. The rigid, strain-free tricycle of the adamantane core contributes to its high thermal and chemical stability, a property that is generally transferred to its derivatives.
Contribution to Novel Materials Development
The distinct structural and electronic characteristics of this compound make it a candidate for the development of new materials with tailored properties.
Design of Materials with Desirable Chemical and Thermal Stability
The adamantane moiety is a well-known building block in polymer and materials chemistry, prized for imparting thermal stability, rigidity, and a high glass transition temperature to polymers. The synthesis of various adamantane derivatives allows for the creation of materials with enhanced performance characteristics. nih.gov The high stability associated with the adamantane structure suggests that this compound could be a valuable component in the design of advanced polymers and materials where chemical and thermal resilience are paramount. acs.org Its rigid, three-dimensional structure can be exploited to create materials with predictable and robust architectures.
Exploration of Optical and Electronic Properties in Advanced Materials
Theoretical studies on related 1,3-diazaadamantan-6-one (B13327917) derivatives have provided insights into their electronic properties. ugm.ac.idresearchgate.net These studies, employing methods like Density Functional Theory (DFT), have analyzed the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) of similar structures. ugm.ac.idresearchgate.net
The electronic properties of these molecules are influenced by the substituents on the diazaadamantane core. For instance, the introduction of different substituted phenyl groups at the 5-position has been shown to alter the HOMO-LUMO energy gap. ugm.ac.idresearchgate.net A smaller energy gap generally correlates with higher chemical reactivity and can be indicative of potential applications in electronics and optics.
While direct experimental data on the optical and electronic properties of this compound are limited, the theoretical findings on analogous compounds provide a foundation for predicting its behavior. The presence of two phenyl groups is expected to significantly influence the electronic structure through π-π stacking and other non-covalent interactions, potentially leading to interesting photophysical properties.
Below is a table summarizing the calculated electronic properties of related 1,3-diazaadamantan-6-one derivatives from a theoretical study, which can serve as a reference for understanding the potential properties of the 5,7-diphenyl variant.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Adamantane (A) | -7.646 | 1.796 | 9.442 |
| 1,3-Diaza-adamantan (D) | -6.503 | 1.252 | 7.755 |
| 1,3-Diaza-adamantan-6-one (DO) | -6.612 | -0.871 | 5.741 |
| 5-Benzyl-1,3-diaza-adamantan-6-one (BD) | -6.531 | -0.925 | 5.606 |
| 5-(4-Hydroxybenzyl)-1,3-diaza-adamantan-6-one (HBD) | -6.231 | -0.952 | 5.279 |
| 5-(4-Methoxybenzyl)-1,3-diaza-adamantan-6-one (MBD) | -5.986 | -0.898 | 5.088 |
| 5-(4-Hydroxy-3-methoxybenzyl)-1,3-diaza-adamantan-6-one (HMBD) | -5.850 | -1.007 | 4.843 |
| Data sourced from a theoretical study on 1,3-Diaza-adamantan-6-ones derivatives. researchgate.net |
This data illustrates that substitutions on the diazaadamantane core systematically tune the electronic properties, suggesting that this compound could be engineered for specific optical and electronic applications in advanced materials.
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 1,3-diazaadamantan-6-ones often involves the condensation of ketones with formaldehyde (B43269) and an amine source, a variant of the Mannich reaction. nih.govlookchem.com For 5,7-Diphenyl-1,3-diazaadamantan-6-one, this would likely involve the reaction of a 1,3-diphenylacetone (B89425) derivative. Future research will likely focus on optimizing these synthetic pathways to be more efficient and environmentally benign.
Green Chemistry Approaches to Diazaadamantane Synthesis
The principles of green chemistry offer a framework for developing more sustainable synthetic methods. ajast.net Research in this area could explore several avenues to reduce the environmental impact of producing this compound and its derivatives. The application of green chemistry principles has already shown success in the synthesis of other adamantane-containing heterocyclic compounds. rsc.org
Key areas for investigation include:
Solvent-Free and Solvent-Minimised Reactions: Conducting reactions under solvent-free or neat conditions can significantly reduce chemical waste. rsc.org
Alternative Energy Sources: The use of microwave irradiation or ultrasonication can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. mdpi.com
Catalysis: The development of more efficient and recyclable catalysts, such as solid acid catalysts, could replace corrosive and hazardous reagents often used in condensation reactions.
| Green Chemistry Approach | Potential Advantage for Diazaadamantane Synthesis |
| Solvent-Free Synthesis | Reduces volatile organic compound (VOC) emissions and simplifies product work-up. |
| Microwave-Assisted Synthesis | Accelerates reaction rates, potentially improving yields and reducing side reactions. mdpi.com |
| Ultrasonication | Enhances mass transfer and can enable reactions at lower temperatures. |
| Heterogeneous Catalysis | Facilitates catalyst recovery and reuse, reducing waste and cost. |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique three-dimensional structure of the diazaadamantane cage offers opportunities for exploring novel chemical reactions. The existing functional groups—the ketone at the 6-position and the tertiary amines at the 1- and 3-positions—are prime targets for chemical modification. nih.gov
Fine-Tuning Reactivity through Remote Substituent Effects
The phenyl groups at the 5- and 7-positions are not merely passive structural elements. Their electronic properties (whether electron-donating or electron-withdrawing) can be expected to influence the reactivity of the entire molecule through inductive and field effects. Future research should systematically investigate how modifying these aryl substituents can tune the properties of the diazaadamantane core. For instance, introducing electron-withdrawing groups onto the phenyl rings could enhance the electrophilicity of the carbonyl carbon at C-6, potentially opening up new avenues for nucleophilic addition reactions. Conversely, electron-donating groups might increase the basicity of the bridgehead nitrogens. Studies on other substituted diazaadamantanes have already shown that modifications to the substituents can significantly impact their biological activity, suggesting a strong link between structure and function. researchgate.net
Integration of Advanced Computational Methodologies for Predictive Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These methods can accelerate the discovery of new molecules with desired properties by providing insights that are difficult or time-consuming to obtain through experimentation alone.
Machine Learning for Property Prediction
Machine learning (ML) algorithms have shown great promise in predicting the physicochemical properties and biological activities of complex organic molecules. nih.govresearchgate.net For this compound and its derivatives, ML models could be trained to predict a range of properties.
Potential Applications of Machine Learning:
Quantitative Structure-Property Relationship (QSPR): ML models can be developed to correlate the structural features of diazaadamantane derivatives with their physical properties, such as solubility, melting point, and spectroscopic characteristics.
Bioactivity Prediction: By training models on datasets of known bioactive azaadamantanes, it may be possible to predict the potential biological targets or therapeutic applications of new derivatives.
Reaction Optimization: Machine learning could also be used to predict the optimal reaction conditions for the synthesis of these compounds, leading to improved yields and reduced experimental effort. ugent.be
| Machine Learning Model | Potential Application in Diazaadamantane Research |
| Random Forests | Predicting bioactivity and establishing structure-activity relationships. nih.gov |
| Gradient Boosting Machines | Modeling complex relationships between molecular structure and physicochemical properties. nih.gov |
| Neural Networks | Predicting spectroscopic data or reaction outcomes from molecular descriptors. ugent.be |
Expansion into Diverse Materials Science Applications
The rigid and well-defined structure of the this compound scaffold makes it an attractive building block for the construction of novel materials. The phenyl groups provide sites for further functionalization, allowing for the tuning of properties and the integration of these molecules into larger systems.
Potential Materials Science Applications:
Functional Polymers: The diazaadamantane core could be incorporated into polymer backbones to create materials with enhanced thermal stability and rigidity. The phenyl groups could be functionalized with polymerizable groups to facilitate this.
Supramolecular Assemblies: The adamantane (B196018) cage is known to form stable host-guest complexes with macrocyclic hosts like cyclodextrins and cucurbiturils. nih.gov The phenyl-substituted diazaadamantane could be explored for the construction of complex supramolecular architectures with applications in drug delivery or sensing.
Luminescent Materials: The introduction of two aryl groups onto the diazaadamantane framework may impart interesting photophysical properties. rsc.org Further investigation into the fluorescence or phosphorescence of this compound and its derivatives could lead to their use in optical materials or as fluorescent probes.
Smart Materials and Responsive Systems
The development of "smart" materials, which can respond to external stimuli with a change in their properties, is a burgeoning field of materials science. rsc.org The rigid, three-dimensional structure of the diazaadamantane core, coupled with the potential for functionalization, makes this compound an intriguing candidate for the creation of such responsive systems.
Future research could focus on incorporating this molecule as a key building block in stimuli-responsive polymers. The adamantane cage itself is well-known for its ability to form strong host-guest complexes, particularly with cyclodextrins. nih.gov This interaction could be exploited to create supramolecular polymer networks that respond to specific chemical inputs. For instance, polymers functionalized with this compound could exhibit changes in their solubility or mechanical properties upon the addition of a cyclodextrin (B1172386) host, or vice-versa. nih.gov Such systems could be designed to respond to various stimuli, including pH and temperature, by modifying the phenyl groups or the diazaadamantane core. mdpi.com
The phenyl groups on the adamantane skeleton also offer opportunities for creating photo-responsive materials. The photophysical properties of molecules containing multiple phenyl groups can be tuned to absorb light at specific wavelengths. nih.govresearchgate.net Future investigations could explore how the rigid separation of the phenyl groups by the adamantane scaffold influences their excited-state behavior. This could lead to the development of novel photochromic materials, where light induces a reversible change in color or other properties. Furthermore, the inherent fluorescence of such aromatic systems could be harnessed for sensing applications, where the binding of a target analyte to the diazaadamantane core or the phenyl rings would result in a detectable change in the fluorescence emission.
Table 1: Potential Stimuli-Responsive Systems Based on this compound
| Responsive System Type | Stimulus | Potential Application | Key Molecular Feature to Exploit |
| Supramolecular Polymers | Host/Guest Molecules (e.g., Cyclodextrins) | Drug Delivery, Self-Healing Materials | Adamantane core for molecular recognition |
| pH-Responsive Materials | Changes in pH | Targeted Drug Release, Environmental Sensors | Nitrogen atoms in the diaza-core |
| Photo-Responsive Materials | Light (UV-Vis) | Optical Switches, Data Storage | Phenyl groups for photo-activity |
| Fluorescent Sensors | Target Analytes | Chemical and Biological Sensing | Phenyl groups and rigid scaffold |
Synergistic Research Across Sub-Disciplines of Chemistry
The multifaceted nature of this compound makes it an ideal subject for synergistic research that spans multiple sub-disciplines of chemistry, including organic synthesis, physical chemistry, computational chemistry, and materials science.
A significant area for future interdisciplinary research is in the field of synergistic catalysis . This approach involves the simultaneous activation of both a nucleophile and an electrophile by two distinct catalysts. princeton.edu The this compound molecule possesses both basic nitrogen atoms, which can act as Brønsted or Lewis bases, and a ketone group, which can be involved in hydrogen bonding or other non-covalent interactions. This bifunctional nature could be exploited in the design of novel organocatalysts. uq.edu.au For example, one nitrogen atom could activate a nucleophile while the ketone and the other nitrogen atom work in concert to activate an electrophile, all within the same molecule. Computational modeling will be crucial in predicting the binding affinities and activation energies of such catalytic processes, guiding the rational design of more efficient catalysts. chemrxiv.org
The synthesis of derivatives of this compound also presents a rich area for collaborative research. Organic chemists can develop new synthetic routes to modify the phenyl rings with various functional groups, while physical chemists can characterize the photophysical and electrochemical properties of these new compounds. nih.govresearchgate.net This collaboration could lead to the development of new materials with tailored electronic properties for applications in organic electronics or photovoltaics.
Furthermore, the self-assembly of this molecule into more complex supramolecular structures is a promising avenue for investigation. eurekalert.org The phenyl groups can engage in π-π stacking interactions, while the adamantane core provides a rigid and well-defined shape. The interplay of these interactions could lead to the formation of highly ordered aggregates, such as nanotubes or vesicles. The study of these self-assembled structures will require a combination of experimental techniques, such as microscopy and scattering methods, and computational simulations to understand the underlying principles governing their formation. This knowledge could then be used to design new nanomaterials with controlled morphologies and properties.
Table 2: Examples of Synergistic Research Opportunities
| Research Area | Organic Chemistry Contribution | Physical Chemistry Contribution | Computational Chemistry Contribution | Potential Outcome |
| Synergistic Catalysis | Synthesis of functionalized derivatives. | Kinetic studies of catalytic reactions. | Modeling of transition states and reaction pathways. chemrxiv.org | Novel, highly efficient bifunctional catalysts. rsc.orgmdpi.com |
| Photoactive Materials | Introduction of photoactive moieties on phenyl rings. | Characterization of photophysical properties (absorption, emission, quantum yields). nih.gov | Calculation of electronic transitions and excited state properties. | New materials for optical sensing and data storage. |
| Supramolecular Assembly | Design and synthesis of molecules with specific interaction sites. | Investigation of self-assembly using techniques like AFM, TEM, and light scattering. | Simulation of aggregation behavior and prediction of stable structures. | Novel nanomaterials with controlled architectures. eurekalert.org |
Q & A
Basic Research Questions
Q. How can 5,7-Diphenyl-1,3-diazaadamantan-6-one be unambiguously identified in synthetic mixtures?
- Methodological Answer : Utilize spectroscopic techniques such as NMR (¹H and ¹³C) and X-ray crystallography to confirm structural features. For example, X-ray analysis of related diazaadamantane derivatives has resolved bond angles and stereoelectronic effects, critical for distinguishing substituent positions . Mass spectrometry (HRMS) can further validate molecular weight and fragmentation patterns. Cross-referencing with the IUPAC name (1r,3r,5r,7r)-5,7-diphenyl-1,3-diazaadamantan-6-one ensures consistency in nomenclature .
Q. What are the recommended synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions with phenyl-substituted precursors. A similar compound, 1-Methyl-5,7-diphenyl-1,3-diazaadamantan-6-one iodide, was synthesized via iodomethane quaternization of the parent diazaadamantane, followed by crystallization . Key challenges include controlling steric hindrance from phenyl groups and optimizing reaction temperatures to avoid side products.
Q. Which analytical techniques are most effective for characterizing purity and stability?
- Methodological Answer : Combine HPLC (for purity assessment), TGA/DSC (to study thermal stability), and FT-IR (to monitor functional groups). For diazaadamantane derivatives, crystallinity and hygroscopicity can influence stability, necessitating controlled storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in supramolecular systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density distributions and frontier molecular orbitals. Molecular modeling can rationalize interactions with host-guest systems, such as hydrogen bonding or π-π stacking, as seen in studies of analogous supramolecular organogels . Validate predictions with experimental data (e.g., NMR titration or XRD) to refine computational parameters .
Q. What experimental design principles apply to studying its environmental fate and biotic interactions?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL , which uses split-plot designs to assess chemical distribution in abiotic/biotic compartments. For example:
- Laboratory phase : Measure log P (octanol-water partition coefficient) to predict environmental mobility.
- Field phase : Use randomized block designs with replicates to evaluate bioaccumulation in model organisms .
Q. How can structure-activity relationship (SAR) studies optimize its biological or catalytic applications?
- Methodological Answer : Conduct quantitative SAR (QSAR) by synthesizing analogs with varied substituents (e.g., electron-withdrawing/donating groups on phenyl rings). Compare activities (e.g., enzyme inhibition) and correlate with steric/electronic descriptors (Hammett constants, molar refractivity). This approach, validated in repellent design studies, identifies critical functional groups for target interactions .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
- Methodological Answer : Optimize solvent polarity (e.g., mixed methanol/water systems) and cooling rates. For iodinated analogs, slow evaporation under inert atmospheres yielded high-quality crystals suitable for XRD . Consider additives (e.g., ionic liquids) to disrupt aggregation and enhance crystal lattice regularity.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
